Zw10 protein is classified as a structural protein within the kinetochore complex. It is part of a larger assembly that connects chromosomes to spindle microtubules, facilitating their movement during cell division. The protein's expression has been linked to several types of cancer, where its upregulation often correlates with poor prognosis .
The synthesis of Zw10 protein occurs naturally within cells through the transcription of its corresponding gene followed by translation. Ribosome profiling techniques have been employed to analyze the translation initiation and codon translation rates associated with Zw10. These methods include:
The molecular structure of Zw10 protein is characterized by its interaction domains that facilitate binding with other kinetochore components. Structural studies indicate that Zw10 forms complexes with various proteins, including ZWINT and centromere proteins. The precise three-dimensional structure remains an area of ongoing research, but it is essential for its function in chromosome segregation.
Zw10 participates in several biochemical reactions within the cell, primarily through its interactions with other proteins in the kinetochore complex. These interactions can be influenced by post-translational modifications, such as phosphorylation, which can alter its activity or stability.
Zw10 functions primarily as a structural scaffold at the kinetochore, facilitating the attachment of microtubules to chromosomes. Its mechanism involves:
Zw10 protein has significant implications in cancer research due to its role in chromosome segregation and cell proliferation. Its upregulation has been associated with various cancers, making it a potential biomarker for prognosis. Research applications include:
The Zw10 protein (Zeste-White 10) was first identified through genetic studies in Drosophila melanogaster. Mutations in the l(1)zw10 gene disrupted chromosome segregation during mitosis and meiosis, causing chromatids to lag at the metaphase plate during anaphase. This phenotype led to its naming as "Zeste-White 10," reflecting its linkage to the zeste-white genetic region and its role in cell division fidelity [1] [3]. Early work established that Zw10-deficient cells exhibited premature sister chromatid separation and aneuploidy, implicating it in spindle checkpoint control [1] [5].
Zw10 is characterized by multiple conserved structural domains critical for its function:
Table 1: Structural Domains of Zw10 Protein
Domain | InterPro ID | Function |
---|---|---|
N-terminal | IPR009361 | Kinetochore localization, microtubule association |
Middle helical domain | IPR048344 | RZZ complex assembly; Zwilch/Rod interaction |
C-terminal helical domain | IPR055148 | Dynein-dynactin recruitment; ER-Golgi trafficking |
Zw10/DSL1 superfamily | IPR046362 | Evolutionary conserved kinetochore scaffolding |
The protein’s tertiary structure allows dynamic shifts between centromeric, microtubule-bound, and membrane-associated states during the cell cycle [1] [4].
The ZW10 gene exhibits remarkable evolutionary conservation across eukaryotes. It is absent in unicellular organisms (e.g., Saccharomyces cerevisiae) but present in multicellular species with regional or holocentric centromeres:
Table 2: Genomic Localization of ZW10 Across Species
Species | Chromosomal Location | Gene Size | Exons | Homology to Human ZW10 |
---|---|---|---|---|
Homo sapiens | 11q23.2 | ~40.5 kb | 9 | 100% |
Mus musculus | 9 | ~23.2 kb | 9 | 98% |
Gallus gallus | Unspecified | 10 kb | 15 | 69% |
Drosophila melanogaster | X chromosome | ~5 kb | 6 | 62% |
Functional conservation is evidenced by:
Table 3: Evolutionary Conservation of Zw10 Function
Species | Conservation Evidence | Phenotype of Loss |
---|---|---|
Drosophila melanogaster | Mutants show lagging chromosomes, aneuploidy | Lethality in larval/pupal stages |
Caenorhabditis elegans | Antisense RNA reduces brood size; chromatin bridges | Embryonic lethality |
Homo sapiens | HZW10 co-immunoprecipitates with hROD/hZwilch; identical cell-cycle localization | Mitotic checkpoint failure in RNAi studies |
Gallus gallus | Genomic identity: 69% (human), 81% (mouse); cell-cycle-dependent kinetochore staining | Not studied (gene essential) |
Zw10’s role in chromosome segregation is thus a deeply conserved feature of eukaryotic cell division, adapting to diverse centromere architectures—from point centromeres in fungi to holocentromeres in nematodes [1] [5].
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